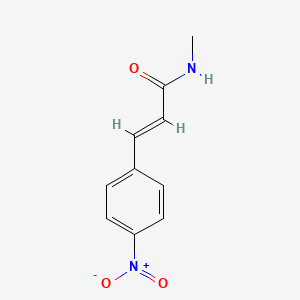![molecular formula C13H16ClN3 B5866658 3-chloro-4-[(4-methyl-1-piperazinyl)methyl]benzonitrile](/img/structure/B5866658.png)
3-chloro-4-[(4-methyl-1-piperazinyl)methyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-4-[(4-methyl-1-piperazinyl)methyl]benzonitrile, also known as CP-154,526, is a synthetic small molecule that belongs to the class of benzamide derivatives. It was first synthesized in the early 1990s and has since been extensively studied for its potential therapeutic applications. CP-154,526 is a selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor, which is involved in the regulation of stress and anxiety.
科学的研究の応用
3-chloro-4-[(4-methyl-1-piperazinyl)methyl]benzonitrile has been extensively studied for its potential therapeutic applications in the treatment of stress-related disorders such as anxiety, depression, and post-traumatic stress disorder (PTSD). It has also been investigated for its potential use in the treatment of addiction, pain, and other neurological disorders. This compound has been shown to block the effects of stress on the brain and behavior, which may provide a new approach to the treatment of stress-related disorders.
作用機序
3-chloro-4-[(4-methyl-1-piperazinyl)methyl]benzonitrile is a selective antagonist of the CRF1 receptor, which is involved in the regulation of stress and anxiety. The CRF1 receptor is widely distributed in the brain and is activated by the release of corticotropin-releasing factor (CRF) in response to stress. Activation of the CRF1 receptor results in the release of stress hormones such as cortisol, which can have detrimental effects on the brain and behavior. This compound blocks the effects of CRF on the CRF1 receptor, which reduces the release of stress hormones and attenuates the effects of stress on the brain and behavior.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal studies. It has been shown to reduce anxiety-like behavior in rats and mice, as well as to block the effects of stress on the brain and behavior. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential therapeutic applications in the treatment of addiction. In addition, this compound has been shown to have analgesic effects in animal models of pain, which may provide a new approach to the treatment of chronic pain.
実験室実験の利点と制限
One of the main advantages of 3-chloro-4-[(4-methyl-1-piperazinyl)methyl]benzonitrile is its selectivity for the CRF1 receptor, which reduces the risk of off-target effects. This compound is also relatively easy to synthesize and purify, which makes it a useful tool for studying the role of the CRF1 receptor in stress-related disorders. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo. In addition, this compound has a relatively short half-life, which may limit its effectiveness in some experimental settings.
将来の方向性
There are a number of future directions for the study of 3-chloro-4-[(4-methyl-1-piperazinyl)methyl]benzonitrile. One area of research is the development of more potent and selective CRF1 receptor antagonists, which may have improved therapeutic potential. Another area of research is the investigation of the effects of this compound on other neurotransmitter systems, which may provide new insights into the mechanisms underlying stress-related disorders. Finally, the development of new animal models of stress-related disorders may provide new opportunities for the preclinical evaluation of this compound and other CRF1 receptor antagonists.
合成法
3-chloro-4-[(4-methyl-1-piperazinyl)methyl]benzonitrile can be synthesized using a multi-step process starting from 3-chloro-4-nitrobenzonitrile. The first step involves the reduction of the nitro group to an amino group using a reducing agent such as tin(II) chloride. The resulting compound is then reacted with 4-methylpiperazine in the presence of a base such as sodium hydroxide to form the desired product. The final compound is purified using column chromatography to obtain this compound in high purity.
特性
IUPAC Name |
3-chloro-4-[(4-methylpiperazin-1-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3/c1-16-4-6-17(7-5-16)10-12-3-2-11(9-15)8-13(12)14/h2-3,8H,4-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIJMTKMWMFGOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=C(C=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B5866603.png)
![4,5-bis(4-methoxyphenyl)-2-{[(4-methyl-1-piperazinyl)methylene]amino}-3-furonitrile](/img/structure/B5866607.png)



![4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-2-nitrophenol](/img/structure/B5866636.png)


![N-{2-chloro-5-[(trifluoromethyl)sulfonyl]phenyl}acetamide](/img/structure/B5866663.png)
![2-chloro-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5866673.png)
![5-[(4-benzyl-1-piperazinyl)carbonyl]-1-(methylsulfonyl)indoline](/img/structure/B5866678.png)